molecular formula C18H24ClN5O3S B3011123 N-(2-chlorophenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide CAS No. 1904082-97-8

N-(2-chlorophenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide

Cat. No. B3011123
CAS RN: 1904082-97-8
M. Wt: 425.93
InChI Key: JYRXNHOLJKCRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-chlorophenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide" is a chemical entity that appears to be related to the field of heterocyclic chemistry and sulfonamide derivatives. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, as mentioned in the first paper, is achieved through hydrolytic cleavage or condensation reactions . Although the target compound is not explicitly synthesized in these papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities in the pyrazole moiety and the presence of a sulfonamide group.

Molecular Structure Analysis

The molecular structure of the target compound would likely consist of a diazepane ring, a pyrazole ring, and a chlorophenyl group, all connected through a sulfonamide linkage. The presence of these functional groups suggests a complex three-dimensional structure that could be analyzed using spectroscopic techniques such as NMR and IR, similar to the methods used to confirm the structure of the macrocyclic aromatic ether sulfone in the second paper .

Chemical Reactions Analysis

The reactivity of the target compound can be inferred from the reactivity of similar structures. The first paper describes the reaction of pyrazole derivatives with thiols to form tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . This suggests that the target compound might also undergo nucleophilic substitution reactions with thiols or other nucleophiles, potentially leading to the formation of new heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its molecular structure. The presence of the chlorophenyl group suggests potential for aromatic interactions, while the sulfonamide and carboxamide functionalities imply the possibility of hydrogen bonding. These interactions would affect the compound's solubility, melting point, and other physicochemical properties. The macrocyclic compound described in the second paper demonstrates the importance of functional groups in determining properties, as the carboxylic groups were used to synthesize polyamides .

Scientific Research Applications

  • Antimicrobial Activity : A study demonstrated the potential antibacterial and antifungal activities of related compounds, highlighting their relevance in addressing microbial resistance (Sowmya et al., 2018).

  • Antiobesity Applications : Compounds structurally similar to the one have been synthesized and evaluated for appetite suppression and body weight reduction, indicating their potential use in antiobesity treatments (Srivastava et al., 2007).

  • Anticancer Agents : Novel diazepane derivatives have shown promising anticancer activity, suggesting the potential of these compounds in cancer therapy (Teimoori et al., 2011).

  • Molecular Interaction Studies : Research on analogs of this compound has provided insights into molecular interactions with biological receptors, which is crucial for drug development (Shim et al., 2002).

  • Structure and Synthesis of Analogues : Various studies have focused on synthesizing and characterizing structural analogs, enhancing understanding of their physical and chemical properties (Lv et al., 2013).

  • Development of Chymase Inhibitors : Research has identified novel scaffolds for human chymase inhibitors, contributing to the development of treatments for related health conditions (Tanaka et al., 2007).

  • Pharmacological Probes : Pyrazole derivatives have been explored as potential pharmacological probes, which can be instrumental in drug discovery and development processes (Lan et al., 1999).

properties

IUPAC Name

N-(2-chlorophenyl)-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN5O3S/c1-13-17(14(2)22(3)21-13)28(26,27)24-10-6-9-23(11-12-24)18(25)20-16-8-5-4-7-15(16)19/h4-5,7-8H,6,9-12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRXNHOLJKCRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.